ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate
Description
Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a structurally complex molecule featuring:
- Ethyl carboxylate moiety at the piperidine ring.
- 3,3-Difluoro substitution on the piperidine, enhancing lipophilicity and metabolic stability.
- Carbamoyl linkage connecting the piperidine to a bicyclo[3.2.1]octane scaffold.
- 8-Azabicyclo[3.2.1]octane core with a 3-methyl-5-isopropyl-1,2,4-triazol-4-yl substituent, a motif common in GPCR-targeting drugs.
- Stereochemical complexity due to multiple chiral centers (1S, 1R, 5S configurations).
Properties
Molecular Formula |
C31H44F2N6O3 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H44F2N6O3/c1-5-42-30(41)37-15-13-26(31(32,33)19-37)29(40)34-27(22-9-7-6-8-10-22)14-16-38-23-11-12-24(38)18-25(17-23)39-21(4)35-36-28(39)20(2)3/h6-10,20,23-27H,5,11-19H2,1-4H3,(H,34,40)/t23-,24+,25?,26?,27-/m0/s1 |
InChI Key |
DEVLNNFZIQLSRZ-JDQJADSVSA-N |
Isomeric SMILES |
CCOC(=O)N1CCC(C(C1)(F)F)C(=O)N[C@@H](CCN2[C@@H]3CC[C@H]2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)(F)F)C(=O)NC(CCN2C3CCC2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Construction of the bicyclic octane system: This step may involve a series of cyclization and functional group transformations.
Attachment of the piperidine ring: This can be done through nucleophilic substitution or other suitable reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often involving carbamoylation and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Maraviroc (MVC): A Clinically Approved CCR5 Antagonist
Key Similarities :
- Bicyclic Core : MVC contains an 8-azabicyclo[3.2.1]octane ring, identical to the target compound .
- Triazole Substituent : MVC’s 3-methyl-5-isopropyl-1,2,4-triazol-4-yl group matches the target’s triazole motif, critical for receptor binding.
- Phenylpropyl Chain : Both compounds feature a phenylpropyl group linked to the bicyclic core, likely influencing target specificity.
Key Differences :
- Functional Groups : MVC has a cyclohexane carboxamide , whereas the target compound substitutes this with a difluorinated piperidine carboxylate . This impacts solubility (MVC’s logP = 5.1) and bioavailability .
- Therapeutic Indication : MVC is an FDA-approved HIV-1 entry inhibitor, while the target compound’s bioactivity remains uncharacterized in the provided evidence.
(1S)-3-[3-(3-Isopropyl-5-Methyl-4H-1,2,4-Triazol-4-yl)-8-Azabicyclo[3.2.1]oct-8-yl]-1-Phenyl-1-Propanamine
Key Similarities :
Key Differences :
- Functionalization : This analog lacks the difluorinated piperidine and carboxylate groups, resulting in a smaller molecular weight (367.53 g/mol vs. ~600 g/mol for the target compound) .
- Purity and Synthesis : The analog is synthesized with >95% purity via HPLC, suggesting similar purification challenges for the target compound .
4-((8-Azabicyclo[3.2.1]octan-3-yloxy)Methyl)-5-Cyclopropyl-3-(3,4-Difluorophenyl)Isoxazole
Key Similarities :
Key Differences :
- Applications : Isoxazole derivatives often exhibit divergent bioactivities (e.g., kinase inhibition vs. GPCR modulation).
Structural-Activity Relationship (SAR) Insights
Research Recommendations
Bioactivity Profiling : Screen against HIV entry pathways (CCR5/GPCR targets) and ferroptosis pathways (e.g., GPX4 inhibition).
ADME Studies : Compare pharmacokinetics with MVC, focusing on carboxylate-driven solubility vs. carboxamide lipophilicity.
Stereochemical Optimization : Evaluate enantiomer-specific effects on potency and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
